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Compound of Interest

Compound Name:
1-(1-methyl-1H-pyrazol-5-

yl)piperidin-3-amine

CAS No.: 1342851-15-3

Cat. No.: B1426828

Get Quote

A Technical Guide to Design, Synthesis, and Medicinal Application

Executive Summary
The pyrazolyl-piperidine amine scaffold represents a "privileged structure" in modern medicinal

chemistry, serving as a critical pharmacophore in FDA-approved kinase inhibitors (e.g.,

Crizotinib) and emerging GPCR ligands. This guide dissects the structural utility of this motif,

providing researchers with robust synthetic protocols, structure-activity relationship (SAR)

insights, and physicochemical profiling data.[1] We focus on the two primary architectures: N-

linked (1-(piperidin-4-yl)pyrazole) and C-linked (4-(piperidin-4-yl)pyrazole) variants, detailing

their role as solubility-enhancing, vector-defined building blocks.

The Privileged Scaffold: Structural Logic & Design
The integration of a pyrazole ring with a piperidine amine creates a bifunctional scaffold that

addresses two common challenges in drug discovery: binding affinity and physicochemical

compliance.
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Pharmacophoric Features[2][3][4]
The Pyrazole Core: Acts as a versatile hinge-binder in kinase inhibitors. The nitrogen atoms

(N1/N2) can serve as both hydrogen bond donors (HBD) and acceptors (HBA), mimicking

the adenine ring of ATP.

The Piperidine Tail:

Solubility Handle: The secondary amine (pKa ~9–10) is protonated at physiological pH,

significantly improving aqueous solubility.

Vector Definition: The 1,4-disubstitution pattern of the piperidine ring provides a rigid,

linear vector that projects the solubilizing group into the solvent-exposed region of the

protein binding pocket, minimizing steric clashes.

Structural Classes
We categorize these building blocks based on the connectivity between the two rings:

Class
Structure
Description

Key Characteristic
Representative
Drug

Type A (N-Linked)
Pyrazole N1 attached

to Piperidine C4

High metabolic

stability; linear

geometry.

Crizotinib (ALK/c-MET

inhibitor)

Type B (C-Linked)

Pyrazole C3/C4

attached to Piperidine

N1/C4

Flexible synthesis;

variable vectors.

AT7519 (CDK inhibitor

- amide linker)

Synthetic Architectures & Protocols
The synthesis of these blocks requires controlling regioselectivity on the pyrazole and

preventing over-alkylation of the piperidine. Below are the two industry-standard routes.

Route A: The "Pyridine Reduction" Strategy (N-Linked)
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This is the preferred route for scaling Type A scaffolds (e.g., Crizotinib intermediates). It avoids

the regioselectivity issues of alkylating unsymmetrical pyrazoles.

Mechanism:

SNAr Displacement: 4-Chloropyridine reacts with a pyrazole.[2] The pyridine nitrogen

activates the C4 position for nucleophilic attack.

Catalytic Hydrogenation: The pyridine ring is selectively reduced to piperidine using PtO2 or

Pd/C under pressure.

Route B: De Novo Pyrazole Construction (C-Linked)
For C-linked variants, building the pyrazole ring onto the piperidine is often more efficient than

coupling two pre-formed rings.

Mechanism:

Claisen Condensation: N-protected piperidine-4-carboxylic acid is converted to a

-keto ester.

Cyclocondensation: Reaction with hydrazine (or substituted hydrazines) yields the pyrazole

ring.

Visualization of Synthetic Workflows

Route A: N-Linked (Crizotinib Style)

Route B: C-Linked (De Novo)

4-Chloropyridine S_NAr Coupling
(Pyrazole, NaH, DMF) 4-(1H-Pyrazol-1-yl)pyridine Hydrogenation

(H2, PtO2/HCl)
1-(Piperidin-4-yl)pyrazole

(Amine Block)

N-Boc-Piperidine-4-carboxylate Claisen Condensation
(LiHMDS, Ester) Beta-Keto Ester Cyclization

(Hydrazine, EtOH)
4-(Pyrazol-4-yl)piperidine

(Amine Block)
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Figure 1: Comparative synthetic workflows for N-linked vs. C-linked pyrazolyl-piperidine

building blocks.

Detailed Experimental Protocol
Target: Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Key

intermediate for Crizotinib). Rationale: This protocol demonstrates the SNAr/Reduction

strategy. The Boc-protection is installed after reduction to allow purification.

Step 1: Nucleophilic Aromatic Substitution
Reagents: 4-Chloropyridine HCl (1.0 eq), 4-Iodopyrazole (1.0 eq), NaH (60% dispersion, 2.5

eq), DMF (anhydrous).

Procedure:

Cool DMF to 0°C under N2. Add NaH portion-wise.

Add 4-Iodopyrazole slowly. Stir for 30 min (deprotonation).

Add 4-Chloropyridine HCl.

Heat to 80°C for 4–6 hours. Monitor by LCMS for conversion to 4-(4-iodo-1H-pyrazol-1-

yl)pyridine.

Quench: Pour into ice water. Filter the solid precipitate (product is usually water-insoluble).

Checkpoint:1H NMR should show pyridine protons (~8.5 ppm, d) and pyrazole protons.

Step 2: Selective Hydrogenation (Critical Step)
Note: Standard Pd/C hydrogenation often removes the Iodine or reduces the pyrazole. We use

PtO2 for pyridine selectivity.

Reagents: Pyridine intermediate (from Step 1), PtO2 (5 mol%), HCl (conc., 1.1 eq),

MeOH/Water.
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Procedure:

Dissolve substrate in MeOH/Water (10:1) and add HCl (to protonate pyridine, facilitating

reduction).

Add catalyst.[3][4] Hydrogenate at 40–50 psi at RT for 12–16 hours.

Validation: Monitor UV absorbance. Disappearance of pyridine UV signature indicates

completion.

Filter catalyst. Neutralize filtrate to pH ~9.

Self-Validating Check: The product, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, should be a

secondary amine. Confirm by mass spec (M+H).

Step 3: Boc-Protection
Reagents: Crude amine, Boc2O (1.1 eq), TEA, DCM.

Procedure: Standard protection. Stir at RT for 2 hours. Wash with citric acid (removes

unreacted amine).

Yield: Typical overall yield 40–50%.

Medicinal Chemistry Applications & Case Studies
Case Study: Crizotinib (ALK/c-MET Inhibitor)
Crizotinib utilizes the 1-(piperidin-4-yl)-1H-pyrazole-4-yl motif.[5][6]

Role of Pyrazole: The C4-linked pyrazole acts as the connector to the 2-aminopyridine hinge

binder.

Role of Piperidine: It projects out of the ATP binding pocket towards the solvent front. The

piperidine nitrogen forms a salt bridge or water-mediated hydrogen bond with residues at the

pocket entrance (e.g., Asp residues), improving potency and solubility.

Reference:Cui, J. J. et al. J. Med. Chem. 2011 [1].
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Case Study: AT7519 (CDK Inhibitor)
AT7519 features a 4-aminopiperidine linked via an amide to a pyrazole carboxylic acid.[7]

Architecture: Pyrazole-3-carboxamide-N-(piperidin-4-yl).

Interaction: The pyrazole binds to the hinge region (Glu81/Leu83 in CDK2), while the

piperidine occupies the ribose binding pocket, enhancing selectivity against other kinases.

Reference:Wyatt, P. G. et al. J. Med. Chem. 2008 [2].[7][8]

Structural Interaction Map
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Figure 2: Pharmacophore interaction map of the Pyrazolyl-Piperidine scaffold within a typical

Kinase ATP pocket.

Physicochemical Profiling
Data for 4-(1H-pyrazol-1-yl)piperidine (Free base).
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Property Value
Implication for Drug
Design

MW 151.21 Da
Low MW allows significant

decoration (Lead-like).

cLogP ~0.5

Highly hydrophilic; excellent for

lowering logP of lipophilic

cores.

pKa (Pip-NH) 9.8
Fully ionized in stomach (pH 1)

and blood (pH 7.4).

pKa (Pyr-NH) ~2.5 (if free)

Very weak base; does not

contribute to ionization at

physiological pH.

TPSA ~40 Å²
Good membrane permeability

range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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